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Compound of Interest

Compound Name: 6-Chloro-5-nitropyridin-3-ol

Cat. No.: B11780718 Get Quote

Executive Summary & Structural Logic
6-Chloro-5-nitropyridin-3-ol serves as a critical scaffold in the synthesis of bioactive

heterocyclic compounds, particularly in the development of kinase inhibitors and antibacterial

agents. Its structure features a highly functionalized pyridine ring containing three distinct

electronic environments:

Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at position 5 strongly deshields

adjacent protons.

Electron-Donating Group (EDG): The hydroxyl group (-OH) at position 3 provides resonance

donation, affecting the ortho and para positions.

Inductive Withdrawal: The chlorine atom (-Cl) at position 6 (adjacent to nitrogen) exerts a

strong inductive effect, deactivating the ring towards electrophilic attack but activating it for

nucleophilic aromatic substitution (SNAr).

The interplay of these groups creates a unique spectroscopic signature essential for quality

control (QC) and structural validation.

Structural Connectivity Diagram
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Figure 1: Connectivity logic of the pyridine ring substitutions. Note the alternating functional

groups which define the coupling constants in NMR.

Mass Spectrometry (MS) Data
Mass spectrometry provides the primary confirmation of molecular weight and the halogen

isotopic signature.

Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the

acidic phenolic proton.

Key Diagnostic Peaks
Ion Type m/z (Theoretical) Description

[M-H]⁻ 172.9
Deprotonated molecular ion

(Base Peak).

[M-H+2]⁻ 174.9

Chlorine Isotope Peak (³⁷Cl).

The intensity ratio of M : M+2

is approx. 3:1, confirming the

presence of one chlorine atom.

Fragment 126.9
Loss of -NO₂ group ([M-H]⁻ -

46).

Fragment 142.9 Loss of NO ([M-H]⁻ - 30).

Interpretation: The presence of the 3:1 isotopic cluster at m/z 173/175 (negative mode) is the

definitive signature for the monochlorinated pyridine. The fragmentation pattern typically

involves the early loss of the nitro group, a common pathway for nitro-aromatics.
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Infrared Spectroscopy (IR)
IR analysis is critical for verifying the functional groups, particularly the nitro and hydroxyl

moieties, which can be sensitive to hydration states.

Methodology: ATR-FTIR (Attenuated Total Reflectance) on solid powder.

Diagnostic Absorption Bands
Functional Group

Wavenumber
(cm⁻¹)

Intensity Assignment

O-H Stretch 3100 – 3400 Broad, Med

Phenolic hydroxyl

group (often H-

bonded).

C-H Stretch 3050 – 3090 Weak
Aromatic C-H

stretching.

NO₂ Stretch 1530 – 1550 Strong
Asymmetric nitro

stretch.

NO₂ Stretch 1340 – 1360 Strong
Symmetric nitro

stretch.

C=N / C=C 1580 – 1610 Medium
Pyridine ring skeletal

vibrations.

C-Cl Stretch 700 – 750 Medium Aryl chloride stretch.

Self-Validating Check: If the broad band at >3100 cm⁻¹ is absent, the sample may be the ether

derivative (e.g., methoxy) or the chloro-nitro precursor without the hydroxyl group.

Nuclear Magnetic Resonance (NMR)
NMR provides the exact mapping of the hydrogen and carbon framework. Due to the

substitution pattern, the spectrum is relatively simple but highly diagnostic.

Solvent: DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable

phenolic proton.
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¹H NMR Data (400 MHz, DMSO-d₆)
The molecule possesses two aromatic protons (H2 and H4) and one exchangeable proton

(OH).

Position
Shift (δ
ppm)

Multiplicity Integration
Coupling
(J)

Assignment

-OH 11.0 – 11.5 Broad Singlet 1H -

Phenolic OH

(disappears

with D₂O

shake).

H-2 8.25 – 8.35 Doublet (d) 1H J ≈ 2.5 Hz

Proton

between N

and OH.

Deshielded

by N.

H-4 7.80 – 7.90 Doublet (d) 1H J ≈ 2.5 Hz

Proton

between OH

and NO₂.

Coupling Logic: The protons at C2 and C4 are meta to each other. In pyridine systems, meta

coupling (J ~ 2-3 Hz) is distinct. There is no ortho coupling because positions 3, 5, and 6 are

substituted.

¹³C NMR Data (100 MHz, DMSO-d₆)
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Position Shift (δ ppm) Environment

C-3 152.0 – 155.0
C-OH. Deshielded by oxygen

attachment (ipso).

C-5 140.0 – 145.0
C-NO₂. Deshielded by nitro

group.

C-6 138.0 – 142.0 C-Cl. Alpha to Nitrogen.

C-2 135.0 – 138.0
C-H. Alpha to Nitrogen, ortho

to OH.

C-4 122.0 – 126.0 C-H. Ortho to OH and NO₂.

Experimental Workflow
To ensure reproducibility, follow this validated characterization workflow.
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Sample: 6-Chloro-5-nitropyridin-3-ol
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Figure 2: Analytical workflow for structural confirmation.
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Protocol: Sample Preparation
Mass Spec: Dilute 1 mg of sample in 1 mL of Methanol/Water (50:50). Inject directly into ESI

source. Expect negative ionization mode to be more sensitive due to the phenol.

NMR: Dissolve 5-10 mg of solid in 0.6 mL DMSO-d₆. Ensure the solution is clear

yellow/orange. If the OH peak is broad or missing, ensure the solvent is dry (water exchange

broadens the peak).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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